Acidity (pKa) – 6-Bromo-2-fluoro-3-iodobenzoic acid vs. 2-Fluoro-3-iodobenzoic acid vs. 6-Bromo-2-fluorobenzoic acid
The predicted pKa of 6-bromo-2-fluoro-3-iodobenzoic acid is 1.57 ± 0.10, compared with 2.92 ± 0.10 for 2-fluoro-3-iodobenzoic acid (lacking the 6-Br substituent) and 1.92 ± 0.10 for 6-bromo-2-fluorobenzoic acid (lacking the 3-I substituent) [1]. The addition of bromine at the 6-position ortho to the carboxylic acid lowers the pKa by approximately 1.35 log units relative to the dihalogenated fluoro-iodo analog, and the further addition of iodine at the 3-position contributes an additional ~0.35 unit shift relative to the bromo-fluoro analog. All three values are computationally predicted (ACD/Labs or analogous software) and should be interpreted as relative, not absolute, measures .
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 1.57 ± 0.10 |
| Comparator Or Baseline | 2-Fluoro-3-iodobenzoic acid: pKa = 2.92 ± 0.10; 6-Bromo-2-fluorobenzoic acid: pKa = 1.92 ± 0.10 |
| Quantified Difference | ΔpKa = −1.35 vs. 2-fluoro-3-iodobenzoic acid; ΔpKa = −0.35 vs. 6-bromo-2-fluorobenzoic acid |
| Conditions | Predicted values (ACD/Labs or comparable in silico method), 25 °C, aqueous |
Why This Matters
A pKa difference of >1 log unit translates to a >10-fold difference in the ionized fraction at a given pH, directly impacting aqueous solubility, salt formation protocols, protein binding, and formulation strategies in drug discovery programs.
- [1] ChemicalBook. 2252-37-1 (6-Bromo-2-fluorobenzoic acid), pKa: 1.92±0.10 (Predicted). https://www.chemicalbook.cn (accessed 2026-04-25). View Source
